molecular formula C15H30S B1206140 2-n-Undecyltetrahydrothiophene CAS No. 85438-98-8

2-n-Undecyltetrahydrothiophene

Cat. No.: B1206140
CAS No.: 85438-98-8
M. Wt: 242.5 g/mol
InChI Key: TXCPNHXTBUNQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-n-Undecyltetrahydrothiophene (CAS 85438-98-8) is an n-alkyl-substituted tetrahydrothiophene with the molecular formula C 15 H 30 S and a molecular weight of 242.46 g/mol . This compound is primarily noted for its role in petroleum biogeochemistry and microbial degradation studies. Research indicates that n-alkyl tetrahydrothiophenes are present in non-biodegraded petroleums but are absent in reservoirs that have undergone biodegradation, marking them as biodegradable biomarkers . Studies using gram-positive bacteria and n-alkane-degrading fungi have shown that the alkyl side chains of this compound are oxidized, with 2-tetrahydrothiophenecarboxylic acid identified as a major metabolic intermediate . This makes the compound valuable for investigating the microbial processes responsible for petroleum biodegradation and for studying the environmental fate of organic sulfur compounds. It is offered For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85438-98-8

Molecular Formula

C15H30S

Molecular Weight

242.5 g/mol

IUPAC Name

2-undecylthiolane

InChI

InChI=1S/C15H30S/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h15H,2-14H2,1H3

InChI Key

TXCPNHXTBUNQDW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1CCCS1

Canonical SMILES

CCCCCCCCCCCC1CCCS1

Synonyms

2-n-undecyltetrahydrothiophene
2-UN-TTH

Origin of Product

United States

Geochemical Occurrence and Environmental Transformation Pathways

Presence in Petrogenic Systems and Fossil Fuels

The compound 2-n-Undecyltetrahydrothiophene is a naturally occurring sulfur-containing organic molecule found within complex hydrocarbon mixtures, such as crude oil. scispace.comnih.govresearchgate.net Fossil fuels like petroleum and coal are primarily composed of carbon and hydrogen, but also contain other elements including sulfur, nitrogen, and oxygen. psu.edu The presence and concentration of such organosulfur compounds are of significant interest in the fields of geochemistry and petroleum processing.

Studies have shown that this compound, along with other n-alkyl-substituted tetrahydrothiophenes, is typically found in petroleums that have not undergone biodegradation. scispace.comnih.govresearchgate.net The absence of these compounds in biodegraded petroleum reservoirs suggests their susceptibility to microbial attack. scispace.comnih.gov This observation is a key indicator that this class of compounds, with alkyl chain lengths ranging from approximately C10 to at least C30, is biodegradable. scispace.comnih.govresearchgate.net The process of biodegradation in petroleum reservoirs is known to significantly alter the quality of the crude oil and is generally effective at temperatures below 80°C. nih.gov

The distribution of this compound and similar compounds within crude oil is part of the complex saturate fraction of bitumen. researchgate.net The specific concentration of these compounds can vary depending on the origin and history of the petroleum. For instance, two bacterial isolates have been shown to degrade a mixture of n-alkyl tetrahydrothiophenes isolated from Bellshill Lake crude oil, indicating their presence in this specific source. nih.govresearchgate.net The analysis of such complex mixtures often requires advanced analytical techniques to isolate and identify individual organosulfur constituents. researchgate.net

Association with Non-Biodegraded Petroleum Fractions

Biogeochemical Degradation Mechanisms

The transformation of this compound in the environment is primarily driven by microbial activity. scispace.comnih.govresearchgate.netresearchgate.net This biogeochemical degradation is a key process that influences the fate of this compound in contaminated sites and petroleum reservoirs. clu-in.org

Research has demonstrated that various bacterial isolates, particularly gram-positive, n-alkane-degrading bacteria, are capable of metabolizing this compound. scispace.comnih.govresearchgate.netresearchgate.net In laboratory settings, the biodegradability of synthesized this compound was confirmed using five different bacterial isolates. scispace.comnih.govresearchgate.net These microbial transformations are enzymatic processes that structurally modify the compound. medcraveonline.com

The primary mechanism of bacterial degradation of this compound involves the oxidation of its n-alkyl side chain. scispace.comnih.govresearchgate.net This biological oxidation specifically targets the long alkyl group attached to the tetrahydrothiophene (B86538) ring. libretexts.org This process is a common strategy employed by microorganisms to break down complex organic molecules. nih.gov

The oxidation of the undecyl side chain of this compound leads to the formation of specific metabolic intermediates. The major metabolite identified in cultures metabolizing this compound is 2-tetrahydrothiophenecarboxylic acid (THTC). scispace.comnih.govresearchgate.net In comparison, the degradation of a similar compound, 2-n-dodecyltetrahydrothiophene (B1203300) (DTHT), primarily yields 2-tetrahydrothiopheneacetic acid (THTA). scispace.comnih.govresearchgate.net Further quantitative analysis of these ring-containing products in established bacterial and fungal cultures has suggested that both THTC and THTA are further metabolized into unidentified products. scispace.comnih.govresearchgate.net

Table of Research Findings on this compound Degradation

Organism TypeCompound TestedPrimary Degradation PathwayMajor Metabolite(s)
Gram-positive, n-alkane-degrading bacterial isolatesThis compoundAlkyl side chain oxidation2-Tetrahydrothiophenecarboxylic acid (THTC)
Gram-positive, n-alkane-degrading bacterial isolates2-n-Dodecyltetrahydrothiophene (DTHT)Alkyl side chain oxidation2-Tetrahydrothiopheneacetic acid (THTA)
n-Alkane-degrading fungi2-n-Dodecyltetrahydrothiophene (DTHT)Alkyl side chain oxidationTHTA and THTC
Identification of Primary Metabolites: 2-Tetrahydrothiophenecarboxylic Acid and 2-Tetrahydrothiopheneacetic Acid

Fungal Degradation Capabilities

Fungi, particularly those with the ability to degrade n-alkanes, play a significant role in the breakdown of alkyl tetrahydrothiophenes. nih.govcapes.gov.br Studies have demonstrated that four different n-alkane-degrading fungal species are capable of degrading 2-n-dodecyltetrahydrothiophene (DTHT), a close structural analog of this compound. scispace.comnih.gov The degradation by these fungi resulted in the production of both 2-tetrahydrothiopheneacetic acid (THTA) and 2-tetrahydrothiophenecarboxylic acid (THTC). scispace.comnih.gov

Generally, fungi are recognized as robust degraders of complex organic molecules, including plastics and hydrocarbons. plos.orgd-nb.info Genera such as Aspergillus, Penicillium, and Phanerochaete are frequently cited for their capacity to break down complex polymers and hydrocarbons. d-nb.info This capability is attributed to the secretion of powerful extracellular enzymes. d-nb.info The evidence suggests that similar fungal species indigenous to petroleum-contaminated environments would be capable of degrading this compound. nih.govplos.org

Environmental Conditions Influencing Biodegradation Kinetics

The rate at which this compound is biodegraded in the environment is not solely dependent on the presence of capable microorganisms. A variety of environmental factors can significantly influence the kinetics of this process. ecetoc.org These conditions can affect microbial metabolic rates, enzyme activity, and the bioavailability of the compound itself. concawe.eunih.gov The interplay of these factors determines the ultimate persistence of the chemical in soil and aquatic systems. ecetoc.org

Key environmental parameters that influence biodegradation rates are detailed in the table below.

Table 1: Environmental Factors Affecting Biodegradation Kinetics

Factor Influence on Biodegradation Rate
Temperature Biodegradation rates are highly dependent on temperature, generally following the Arrhenius relationship within a certain range (e.g., 0 to 30°C). ecetoc.orgconcawe.eu Lowering the temperature typically results in a significant increase in the degradation half-life of hydrocarbons. concawe.eu
pH The pH of the soil or water can affect microbial activity and enzyme stability. Most degrading microorganisms have an optimal pH range for growth and metabolism. nih.gov For instance, some degrading bacteria show optimal performance at a pH of 6, with a functional range between 4 and 8. nih.gov
Nutrient Availability The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and the synthesis of degradative enzymes. Nutrient-limited conditions can significantly slow down the biodegradation process. ecetoc.org
Salinity High salt concentrations can negatively impact the metabolic processes of many microorganisms, thereby reducing their ability to degrade organic pollutants. However, some halotolerant strains can function effectively in saline environments. nih.gov
Substrate Concentration The concentration of the compound itself can influence degradation kinetics. At low concentrations, the rate may be first-order, while at higher concentrations, it can become limited by the metabolic capacity of the microbial population (Monod kinetics). ecetoc.org
Bioavailability The degree to which the compound is accessible to microorganisms is a critical limiting factor. Low water solubility and sorption to soil particles can reduce bioavailability and slow degradation rates. nih.gov

| Co-metabolism | The presence of other organic substrates can enhance the degradation of a target compound. Microorganisms may grow on a primary substrate while fortuitously degrading the other compound through the action of non-specific enzymes. ecetoc.org |

Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

The analysis of 2-n-undecyltetrahydrothiophene, especially from complex mixtures such as petroleum or biological extracts, relies heavily on chromatographic separation.

Gas Chromatography (GC): GC is the most common technique used for the separation of volatile and semi-volatile organosulfur compounds. scispace.comescholarship.org When analyzing petroleum fractions, GC coupled with a Flame Ionization Detector (GC-FID) allows for the quantification of this compound relative to other hydrocarbons. researchgate.net The long alkyl chain gives the molecule a high boiling point, making it suitable for GC analysis where it elutes among other hydrocarbons of similar volatility. For more complex samples, comprehensive two-dimensional gas chromatography (GC×GC) can be employed to achieve superior separation from interfering matrix components. researchgate.net

Liquid Chromatography (LC): While GC is more common, high-performance liquid chromatography (HPLC) can also be used, particularly for separating it from non-volatile matrix components during sample preparation or for analyzing its more polar metabolites. nih.govnih.gov

Introduction and Functionalization of the n-Undecyl Chain

Spectrometric Methods for Identification

Definitive identification of this compound requires spectrometric methods.

Mass Spectrometry (MS): Coupling gas chromatography with mass spectrometry (GC-MS) is the gold standard for identifying this compound. wustl.edu The mass spectrometer provides two crucial pieces of information: the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum, which serves as a molecular fingerprint. researchgate.net The mass spectrum shows the molecular ion peak and a pattern of fragment ions that is unique to the molecule's structure, allowing for unambiguous identification. libretexts.org High-resolution MS can provide the exact mass, confirming the elemental formula. nih.gov

Method Validation and Quality Assurance

For research to be reliable, the analytical methods used must be properly validated. Method validation demonstrates that a procedure is suitable for its intended purpose. libretexts.org Key validation parameters for the analysis of this compound include:

Linearity: Establishing a proportional relationship between the concentration of the analyte and the instrument's response.

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or by spiking a blank matrix with a known amount of pure standard.

Precision: The degree of agreement among repeated measurements, assessed as repeatability (same day, same analyst) and reproducibility (different days or analysts). libretexts.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix. libretexts.org

Ensuring these parameters meet acceptable criteria is crucial for generating reliable data in geochemical and environmental studies.

Chemical Reactivity and Transformational Studies

Oxidation Reactions of the Sulfur Heterocycle

The sulfur atom in the tetrahydrothiophene (B86538) ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation is a common metabolic pathway for sulfur-containing heterocyclic compounds. inchem.org The oxidation state of the sulfur significantly influences the chemical and physical properties of the molecule.

The general scheme for the oxidation of a primary alcohol involves an initial oxidation to an aldehyde, which can then be further oxidized to a carboxylic acid. libretexts.org While this applies to alcohols, the principle of staged oxidation is also observed for the sulfur atom in 2-n-undecyltetrahydrothiophene. The oxidation typically proceeds stepwise, first to the sulfoxide (B87167) and then to the sulfone.

Table 1: Oxidation Products of this compound

ReactantOxidizing AgentProduct(s)
This compoundPeroxy acids (e.g., m-CPBA)This compound-1-oxide (Sulfoxide)
This compound-1-oxideStronger oxidizing agents or excess of peroxy acidsThis compound-1,1-dioxide (Sulfone)

These oxidation reactions are not merely laboratory curiosities. The oxidation of the sulfur atom is a key step in the biodegradation of alkylated tetrahydrothiophenes found in petroleum. researchgate.net Microbial systems can oxidize the sulfur to increase the water solubility of the compound, facilitating further breakdown.

Ring-Opening and Rearrangement Pathways

The tetrahydrothiophene ring, while relatively stable, can undergo ring-opening reactions under specific chemical conditions. These reactions are often catalyzed by acids or transition metals. acs.orgmsu.edu For instance, the reaction of tetrahydrothiophene with acyl iodides under solvent- and catalyst-free conditions can lead to ring-opened products. rsc.org This process involves the formation of a cyclic oxonium-like intermediate, which is then attacked by the iodide ion to cleave the ring. rsc.org

In the context of organometallic chemistry, transition metal complexes can induce the ring-opening of tetrahydrothiophene to form butenethiolate. acs.org Such reactions highlight the potential for C-S bond cleavage, a critical step in desulfurization processes. While specific studies on this compound are limited, the principles derived from studies on the parent tetrahydrothiophene and its other alkylated derivatives are applicable.

Formal [3+2]-cycloaddition reactions involving donor-acceptor cyclopropanes and thioketones can yield tetrahydrothiophene derivatives. beilstein-journals.orgd-nb.info These synthetic methods demonstrate the construction of the tetrahydrothiophene ring, and by extension, suggest pathways for its deconstruction or rearrangement under different catalytic systems.

Reactions Involving the Alkyl Chain

The n-undecyl side chain of this compound primarily undergoes reactions characteristic of alkanes. Microbial degradation studies have shown that the alkyl side chain is a primary site of metabolic attack. researchgate.net Specifically, the oxidation of the alkyl chain of this compound has been observed, leading to the formation of 2-tetrahydrothiophenecarboxylic acid and 2-tetrahydrothiopheneacetic acid as major intermediates. researchgate.net This indicates that ω-oxidation and subsequent β-oxidation of the side chain are significant transformation pathways.

Table 2: Observed Metabolites from the Biodegradation of 2-n-Alkyltetrahydrothiophenes

SubstrateMajor MetabolitesOrganism TypeReference
This compound2-Tetrahydrothiophenecarboxylic acid (THTC)Bacteria researchgate.net
2-n-Dodecyltetrahydrothiophene (B1203300)2-Tetrahydrothiopheneacetic acid (THTA)Bacteria, Fungi researchgate.net

These findings suggest that while the sulfur heterocycle is a key reactive center, the long alkyl chain provides a handle for significant structural modification, particularly in biological systems.

Mechanistic Investigations of Chemical Transformations

Mechanistic studies on the reactions of tetrahydrothiophenes and their derivatives provide insight into the factors governing their reactivity. For instance, the ring-opening of cyclic ethers and thioethers with acyl iodides is proposed to proceed via an S_N2 mechanism. rsc.org The initial step involves the formation of an acylium ion, which then reacts with the sulfur atom to form a cyclic sulfonium (B1226848) intermediate. Subsequent nucleophilic attack by the iodide ion on one of the α-carbons leads to the ring-opened product. rsc.org

In the context of cycloaddition reactions, the formation of ferrocenyl-substituted tetrahydrothiophenes from ferrocenyl thioketones and donor-acceptor cyclopropanes is catalyzed by Sc(OTf)₃. d-nb.info The proposed mechanism involves a nucleophilic attack of the sulfur atom of the thioketone on the activated cyclopropane (B1198618) ring. d-nb.info

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure and bonding in related sulfur-containing heterocycles and their reaction intermediates. nih.gov These theoretical approaches complement experimental findings and help in elucidating complex reaction pathways.

Advanced Spectroscopic and Chromatographic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-n-Undecyltetrahydrothiophene. wikipedia.org This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu In GC, the sample is vaporized and separated based on properties like boiling point and molecular weight as it passes through a column. etamu.edu The separated components then enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the resulting ions, allowing for identification. etamu.edu

GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org For quantitative analysis, concentrations can be determined based on relative area percentages of the detected compounds. orslabs.com The technique is widely applied in various fields, including environmental analysis, food and flavor analysis, and drug detection. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) in Complex Samples

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds and for differentiating between molecules with the same nominal mass. When coupled with GC, HRMS is invaluable for analyzing complex mixtures where multiple components may co-elute or have similar fragmentation patterns. This precision aids in the confident identification of trace-level impurities and byproducts.

Coupling with Liquid Chromatography (LC-MS/MS, UPLC-QTOF-MS) for Metabolite Profiling

For non-volatile or thermally unstable derivatives of this compound, or for its analysis within complex biological matrices, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) offers high-resolution separation and accurate mass detection, making it a powerful tool for metabolite profiling. mdpi.comnih.govphcogj.com

LC-MS/MS, another variation, combines liquid chromatography with tandem mass spectrometry, providing exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. eag.comnih.gov This makes it ideal for quantifying trace amounts of specific compounds in complex samples. eag.com UPLC-QTOF-MS has been successfully used for the comprehensive metabolite profiling of various natural products. mdpi.commdpi.com The data acquired can be processed using software like MassLynx to identify and validate compounds against spectral databases. phcogj.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). libretexts.orgwikipedia.orgdigitaloceanspaces.com

Proton (¹H) and Carbon (¹³C) NMR Applications

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shifts in a ¹H NMR spectrum indicate the electronic environment of the protons. For instance, protons attached to carbons adjacent to the sulfur atom in the tetrahydrothiophene (B86538) ring would be expected to have characteristic chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. ceitec.cz Each unique carbon atom in a molecule typically gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. ceitec.czsavemyexams.com The chemical shifts of the carbon atoms provide insight into their bonding and functional group environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Aliphatic CH, CH₂, CH₃ 0.9 - 1.8
CH, CH₂ adjacent to S 2.5 - 3.0
¹³C Aliphatic CH₃ 10 - 25
Aliphatic CH₂ 20 - 40
C-S in thiolanes 30 - 45

Note: These are general ranges and can be influenced by the specific molecular structure and solvent.

Advanced 2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments provide correlational data that helps in piecing together the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org This helps in establishing the connectivity of proton-bearing fragments.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These experiments correlate proton signals with the signals of directly attached carbon atoms, providing definitive C-H bond linkages. libretexts.orgnanalysis.com

These 2D NMR techniques are essential for unambiguously assigning all the proton and carbon signals and confirming the structure of complex molecules like this compound. wikipedia.orgslideshare.net

Other Chromatographic and Spectroscopic Approaches for Trace Analysis

The detection and quantification of trace levels of this compound, especially as an impurity or in environmental samples, require highly sensitive analytical methods. shimadzu.commdpi.com

Splitless injection in GC is a technique specifically designed for trace analysis, where the entire vaporized sample is transferred to the column, maximizing sensitivity. phenomenex.com For trace cation analysis, ion chromatography with sequential suppression can be employed to lower detection limits significantly. sigmaaldrich.com

Various sample preparation techniques can be coupled with these analytical methods to enhance detection. For instance, thermal desorption can be used as an alternative to solvent extraction for certain sample matrices. In liquid chromatography, different column chemistries and mobile phases can be optimized to improve the separation and detection of trace analytes. eag.com Two-dimensional liquid chromatography (2D-LC) can also be utilized for complex samples, offering enhanced resolution by employing two different separation mechanisms. chromatographyonline.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-alkyltetrahydrothiophene
2-butyltetrahydrothiophene
3-alkyltetrahydrothiophenes
trans-3,4-dialkyltetrahydrothiophenes
Di-linear (C4-C18) alkyl sulfide
Linear alkyl mercaptan
Hydrogen sulfide
Rhenium oxide
Titanium dioxide

Thin-Layer Chromatography (TLC) and Column Separation Techniques

Chromatographic techniques are fundamental for isolating this compound from complex matrices such as crude oil or biological samples before further analysis. nih.govscribd.com Column chromatography and Thin-Layer Chromatography (TLC) are standard methods used for this purpose, operating on the principle of differential partitioning of components between a stationary phase and a mobile phase. nih.govscribd.com

Column Chromatography is a preparative technique used to purify and isolate compounds. nih.gov In the context of organosulfur compounds found in petroleum, column chromatography is often employed. For instance, in studies involving the analysis of Athabasca bitumen, the volatile aromatic fraction was first separated using techniques including alumina (B75360) column chromatography. researchgate.net This process involves packing a glass column with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina, and passing a liquid solvent (the mobile phase) through it. nih.gov Components of the mixture separate based on their affinity for the stationary phase; compounds with higher polarity are more strongly adsorbed and elute more slowly than less polar compounds.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive analytical tool to monitor reaction progress, assess compound purity, or determine the appropriate solvent system for column chromatography. umich.edulibretexts.orgwikipedia.org TLC uses a thin layer of adsorbent material, like silica gel, coated onto a flat, inert substrate such as a glass plate. wikipedia.org A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent (mobile phase). umich.edu As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. wikipedia.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying compounds under specific conditions. libretexts.org For visualizing otherwise colorless spots, methods like exposure to iodine vapors or viewing under UV light are used. wikipedia.org In one specific application, TLC with a silver nitrate-impregnated silica gel (Ag+/SiO2) plate was used as an initial separation step for bitumen fractions before further analysis. researchgate.net

TechniquePrincipleApplication for this compoundStationary Phase ExamplesMobile Phase Examples
Column Chromatography Differential partitioning of components between a solid stationary phase and a liquid mobile phase within a column. nih.govIsolation and purification from crude oil fractions or synthesis reaction mixtures. researchgate.netAlumina, Silica Gel nih.govresearchgate.netMixtures of organic solvents (e.g., hexane, ethyl acetate)
Thin-Layer Chromatography (TLC) Differential migration of components on a thin layer of adsorbent material as a mobile phase moves up the plate via capillary action. wikipedia.orgMonitoring purity, identifying fractions, and developing separation protocols for column chromatography. researchgate.netumich.eduSilica Gel, Alumina, Ag+/SiO2 researchgate.netumich.eduOrganic solvents (e.g., dichloromethane) scribd.com

Field Ionization Mass Spectrometry (FIMS) for Hydrocarbon Analysis

Field Ionization Mass Spectrometry (FIMS) is a soft ionization technique particularly valuable for the analysis of complex hydrocarbon mixtures, including those containing organosulfur compounds. caltech.edupsu.edu Unlike harder ionization methods that cause extensive fragmentation, FIMS primarily generates molecular ions (M+•), which simplifies the mass spectra and allows for the direct determination of molecular weights of the components in a mixture. caltech.edupsu.edu This makes it an excellent method for analyzing complex materials like crude oil and bitumen. researchgate.netpsu.edu

The principle of FIMS involves subjecting the sample molecules in the gas phase to a very strong electric field (on the order of volts per Ångstrom) near a sharp emitter. caltech.edu This strong field is sufficient to remove an electron from the analyte molecule through a quantum tunneling effect, creating a molecular ion with minimal excess internal energy, thus preserving its structure. caltech.edujeolusa.com

In the context of geochemical analysis, FIMS has been successfully used to characterize the molecular distribution of saturate and aromatic fractions of petroleum. researchgate.net For example, FIMS analysis of Athabasca bitumen fractions revealed the presence of nearly 6000 different constituent molecules, including a complex suite of cyclic terpenoid and steroid sulfides, with molecular weights ranging from 200 to 800 Da. researchgate.net This demonstrates the power of FIMS to identify high-molecular-weight compounds that are often missed by conventional gas chromatography-mass spectrometry (GC-MS). researchgate.netpsu.edu Studies have shown that FIMS can identify hydrocarbon series up to C110 in geological samples. psu.edu

FeatureDescriptionRelevance to this compound Analysis
Ionization Method Soft ionization via quantum tunneling in a strong electric field. caltech.eduMinimizes fragmentation, allowing for clear identification of the molecular ion of this compound in a complex mixture.
Primary Ion Observed Molecular Ion (M+•). caltech.edupsu.eduDirectly provides the molecular weight of the compound.
Application Analysis of complex, non-polar mixtures like petroleum and bitumen. researchgate.netpsu.eduIdeal for identifying sulfur-containing hydrocarbons in their native geochemical matrices.
Molecular Weight Range Capable of analyzing high-molecular-weight hydrocarbons (e.g., up to C110). psu.eduCan characterize this compound and its higher-molecular-weight analogues.

Analytical Method Development for Environmental and Biochemical Matrices

The detection of this compound in environmental and biological samples requires the development of robust analytical methods. libretexts.orgotago.ac.nz This process encompasses efficient sample preparation to isolate the target analyte from the matrix and sensitive detection techniques for accurate quantification. libretexts.org

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest before instrumental analysis. researchgate.net The choice of extraction protocol depends heavily on the nature of the sample matrix (e.g., biological tissue, water, soil) and the physicochemical properties of the analyte.

For biological matrices, which are often complex mixtures of proteins, lipids, and other molecules, specific protocols are required. nih.gov In a multi-omics study that identified this compound in rat serum and liver, a protein precipitation method was employed. nih.gov This involved adding a mixture of acetonitrile (B52724) and methanol (B129727) to the sample, which denatures proteins and causes them to precipitate out of solution. nih.gov The supernatant, containing the smaller molecules like this compound, can then be collected for analysis. nih.gov

A widely used technique for extracting a broad range of organic contaminants from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov This approach involves an initial partitioning/extraction step, often with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. nih.gov This method has been optimized for matrices like fish muscle and breast milk and is suitable for extracting compounds across a wide polarity range. nih.gov

The table below summarizes extraction protocols applicable to the analysis of organic compounds like this compound in different matrices.

MatrixExtraction ProtocolKey StepsReference
Serum Protein PrecipitationAddition of acetonitrile/methanol (8:2 v/v) to precipitate proteins, followed by centrifugation to collect the supernatant. nih.gov nih.gov
Liver Tissue Homogenization & Protein PrecipitationHomogenization of tissue with water, followed by protein precipitation with acetonitrile/methanol and centrifugation. nih.gov nih.gov
Fish Muscle QuEChERSPartition/extraction with an appropriate solvent (e.g., acetonitrile), followed by cleanup using dispersive solid-phase extraction (d-SPE) with zirconium dioxide-based sorbents. nih.gov nih.gov

Detection and Quantification in Complex Biological and Geochemical Systems

Following extraction and cleanup, sensitive analytical techniques are required for the unambiguous detection and quantification of this compound. byjus.com Mass spectrometry, particularly when coupled with a chromatographic separation step, is the method of choice for this purpose. nih.gov

In biological systems, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. A study investigating hyperlipidemia successfully identified this compound in rat serum samples using an LC-MS system. nih.gov The compound was detected in positive electrospray ionization mode (ESI+) at a retention time of 11.62 minutes, with a measured mass-to-charge ratio (m/z) of 243.2118, corresponding to its molecular formula C15H30S. nih.gov This high-resolution mass measurement allows for confident identification.

For geochemical systems, such as petroleum, gas chromatography (GC) is often coupled with mass spectrometry (GC-MS). nih.gov While FIMS is excellent for determining the range of molecular weights, GC-MS provides detailed information on individual isomers and allows for quantification. nih.gov In studies on the biodegradation of petroleum, GC-MS was used to monitor the disappearance of n-alkyl tetrahydrothiophenes and the appearance of their metabolic products. nih.gov

The development of a reliable analytical method requires validation to ensure its accuracy, precision, and fitness for purpose. eurachem.org This involves evaluating parameters such as recovery, matrix effects, limits of quantification (LOQ), linearity, and precision. nih.gov For example, a validated multi-residue method for biological matrices reported LOQs in the range of 0.08 to 3 µg/kg for GC-MS/MS and 0.2 to 9 µg/kg for LC-QTOF-MS/MS. nih.gov

Analytical TechniqueMatrixKey Findings for this compound
LC-MS (ESI+) Rat SerumDetected at Retention Time: 11.62 min; Measured m/z: 243.2118; Molecular Formula: C15H30S. nih.gov
FIMS Petroleum/BitumenIdentifies the molecular ion of the compound and its analogues with minimal fragmentation, confirming its presence in complex hydrocarbon mixtures. researchgate.netpsu.edu
GC-MS Petroleum/CulturesUsed to quantify the degradation of n-alkyl tetrahydrothiophenes and identify metabolites. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations provide fundamental insights into the molecular and electronic properties of 2-n-Undecyltetrahydrothiophene. These in silico experiments are crucial for understanding the molecule's behavior at a subatomic level.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is not static. The long undecyl chain introduces significant conformational flexibility. Geometry optimization is the process of finding the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. ufba.brnih.gov Computational methods like Density Functional Theory (DFT) and semi-empirical methods are employed for this purpose. ufba.brarxiv.org

Conformational analysis of this compound involves exploring the various spatial arrangements (conformers) arising from rotation around the single bonds of the undecyl chain and the puckering of the tetrahydrothiophene (B86538) ring. ufba.bruni-muenchen.de This process can be computationally demanding due to the large number of rotatable bonds. frontiersin.org Techniques such as systematic searches, stochastic methods like simulated annealing, or dynamic lattice searching are used to identify the energetically favorable conformers. ufba.brnih.gov The global minimum energy structure represents the most likely conformation of the molecule in the gas phase. uni-muenchen.de

Below is a hypothetical data table illustrating the kind of results obtained from a geometry optimization and conformational analysis of this compound, typically performed using quantum chemical software packages.

ParameterOptimized Value (Example)Method/Basis Set (Example)
C-S Bond Length (ring)1.85 ÅDFT/B3LYP/6-31G(d)
C-C Bond Length (alkyl)1.54 ÅDFT/B3LYP/6-31G(d)
C-S-C Bond Angle (ring)93.5°DFT/B3LYP/6-31G(d)
Dihedral Angle (C-S-C-C)25.8°DFT/B3LYP/6-31G(d)
Relative Energy (Conformer 1)0.00 kcal/molGFN2-xTB
Relative Energy (Conformer 2)1.25 kcal/molGFN2-xTB
Relative Energy (Conformer 3)2.10 kcal/molGFN2-xTB

Note: The values presented in this table are illustrative examples and not actual experimental or calculated data for this compound.

Electronic Properties and Orbital Interactions

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Quantum chemical calculations can determine key electronic descriptors. arxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

The following table provides an example of the type of electronic property data that can be generated through quantum chemical calculations.

PropertyCalculated Value (Example)Method/Basis Set (Example)
HOMO Energy-6.2 eVDFT/B3LYP/6-31G(d)
LUMO Energy1.5 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap7.7 eVDFT/B3LYP/6-31G(d)
Dipole Moment1.9 DDFT/B3LYP/6-31G(d)
Mulliken Charge on Sulfur-0.15 eDFT/B3LYP/6-31G(d)

Note: The values presented in this table are illustrative examples and not actual experimental or calculated data for this compound.

Molecular Dynamics Simulations and Conformational Dynamics

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. iitm.ac.invalencelabs.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes, flexibility, and interactions with a solvent or other molecules. valencelabs.comscm.com

Reaction Mechanism Modeling for Synthetic Pathways and Degradation

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and degradation of this compound. networkpages.nl By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. nih.govmit.edu

For example, the synthesis of this compound might involve the reaction of a long-chain haloalkane with a sulfur-containing nucleophile. polimi.itpolimi.it Computational modeling could elucidate the preferred reaction pathway (e.g., SN2 mechanism) and predict the reaction rate. Similarly, the degradation of this compound, which could occur through oxidation of the sulfur atom or cleavage of the C-S bonds, can be modeled to understand its environmental fate and persistence. networkpages.nlmit.edu

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. mdpi.comunipd.it For this compound, this includes predicting its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, its infrared (IR) vibrational frequencies and intensities, and its ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netresearchgate.net

The prediction of these spectra relies on calculating the response of the molecule to external magnetic or electric fields. mdpi.com For instance, NMR chemical shifts are calculated from the magnetic shielding tensor of each nucleus, while IR spectra are derived from the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). mdpi.com Agreement between predicted and experimental spectra provides confidence in the accuracy of the computational model and the determined molecular structure.

The following table is an example of predicted spectroscopic data.

SpectrumPredicted Peak (Example)Assignment (Example)
¹³C NMRδ 35.2 ppmC-S in tetrahydrothiophene ring
¹H NMRδ 2.85 ppmProtons adjacent to sulfur
IR2920 cm⁻¹C-H stretching of the undecyl chain
UV-Visλmax = 210 nmn → σ* transition involving the sulfur atom

Note: The values presented in this table are illustrative examples and not actual experimental or calculated data for this compound.

Future Research Trajectories

Development of Novel and Efficient Synthetic Routes

Current synthetic methods for 2-n-Undecyltetrahydrothiophene and related long-chain alkylated tetrahydrothiophenes are often focused on producing small quantities for laboratory studies, such as biodegradation testing. Future research should prioritize the development of more efficient, scalable, and stereoselective synthetic strategies. Exploring domino-type radical addition/cyclization reactions of appropriate starting materials could offer a streamlined approach to the tetrahydrothiophene (B86538) core. iupac.org Additionally, novel strategies for the synthesis of substituted five-membered N-heterocycles could be adapted for sulfur-containing rings, potentially leading to more versatile and efficient routes. uzh.ch The development of synthetic methods that allow for the introduction of diverse functional groups onto the undecyl side chain or the tetrahydrothiophene ring would be particularly valuable for creating derivatives with tailored properties.

Recent advancements in the synthesis of other phosphorus-containing cycloalkanes have demonstrated the potential of using precursor complexes that act as atom carriers, which could be a novel approach for synthesizing tetrahydrothiophenes with various ring sizes and substitutions. rsc.org Furthermore, adapting methods used for the synthesis of other heterocyclic compounds, such as those involving allylic rearrangement of cyanophosphates, could lead to new and efficient pathways to this compound and its analogs. thieme.de

Exploration of Advanced Catalytic Transformations

The catalytic chemistry of tetrahydrothiophenes, particularly those with long alkyl chains, remains a fertile ground for investigation. Future research should focus on leveraging advanced catalytic systems to achieve selective transformations of this compound. This includes the use of transition-metal catalysts for cross-coupling reactions, which could enable the functionalization of the undecyl chain or the tetrahydrothiophene ring. acs.org For instance, nickel-catalyzed cross-coupling reactions of alkyl aryl sulfides have been shown to produce alkenyl-aryl products, a strategy that could be adapted for this compound. acs.org

Organocatalysis presents another promising avenue, offering metal-free, stereoselective transformations. semanticscholar.org The development of chiral organocatalysts for the asymmetric synthesis of tetrahydrothiophene derivatives could lead to enantiomerically pure products with potentially unique biological activities. semanticscholar.orgresearchgate.net Moreover, exploring the catalytic hydrodesulfurization of this compound is crucial for understanding its fate in industrial processes and for developing more effective desulfurization technologies. Studies on the hydrogenolysis of tetrahydrothiophene have shown that the reaction can proceed through different pathways, and understanding these for long-chain derivatives is essential. cdnsciencepub.com The biomimetic electro-oxidation of alkyl sulfides using materials like molybdenum disulfide nanosheets, which mimic the active sites of certain enzymes, could also be a novel approach for the controlled oxidation of this compound. rsc.org

Integration of Multi-Omics Data for Comprehensive Understanding of Environmental Fate

The biodegradation of this compound is a key aspect of its environmental significance. While initial studies have identified some metabolic intermediates, a comprehensive understanding of its degradation pathways in various microbial communities is lacking. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful tool to elucidate the complex interactions between this compound and microorganisms in the environment. frontiersin.orgnih.govebi.ac.ukmdpi.com

Future research should employ these techniques to:

Identify the specific genes and enzymes involved in the cleavage of the tetrahydrothiophene ring and the oxidation of the undecyl side chain in different microbial species.

Characterize the complete metabolic network of this compound degradation, including all intermediates and final products. asm.org

Understand how the presence of this compound influences the structure and function of microbial communities in contaminated soils and sediments.

Uncover the interplay between the metabolism of this sulfur-containing compound and other key biogeochemical cycles, such as the nitrogen cycle. asm.org

By generating a systems-level understanding of its environmental fate, researchers can develop more effective bioremediation strategies for petroleum-contaminated sites. frontiersin.org

Computational Design and Prediction of Novel Derivatives

Computational chemistry and in silico modeling are invaluable tools for accelerating the discovery and development of new chemical entities. Future research on this compound should harness these approaches to design and predict the properties of novel derivatives with desired characteristics. researchgate.netresearchgate.netmdpi.comnih.goveuropa.eu

Specific areas for computational investigation include:

Quantitative Structure-Property Relationship (QSPR) models: Developing QSPR models to predict the physicochemical properties of this compound derivatives, such as their solubility, partitioning behavior, and potential for bioaccumulation. europa.euvegahub.euindustrialchemicals.gov.au

Molecular Docking and Dynamics: Using molecular docking and simulation to predict the interaction of novel derivatives with biological targets, which could guide the design of new compounds with specific biological activities. nih.govresearchgate.net

Reaction Modeling: Employing quantum chemical calculations to investigate the mechanisms of synthetic and catalytic reactions, thereby optimizing reaction conditions and predicting the feasibility of new transformations.

Toxicity Prediction: Utilizing in silico toxicology models to assess the potential hazards of novel derivatives early in the design process, ensuring the development of safer chemicals. nih.gov

These computational efforts will not only guide experimental work but also provide a deeper understanding of the structure-property relationships governing the behavior of this class of compounds.

Application of In Situ Analytical Techniques for Real-Time Monitoring

To effectively study the environmental fate and transformation of this compound, analytical techniques capable of real-time, in situ monitoring are essential. usgs.gov Future research should focus on the development and application of such methods to track the concentration and degradation of this compound directly in environmental matrices.

Promising analytical approaches include:

In Situ Microcosms: Employing in situ microcosms coupled with advanced analytical techniques to study biodegradation rates and pathways under real-world conditions. usgs.gov

Stable Isotope Probing: Using stable isotope-labeled this compound to trace its fate in complex environmental systems and identify the microorganisms responsible for its degradation. acs.orgacs.org

Ambient Mass Spectrometry: Developing and applying ambient mass spectrometry techniques, such as Direct Analysis in Real Time (DART), for the rapid and direct detection of this compound and its metabolites in soil and water samples without extensive sample preparation. conicet.gov.ar

Specialized Sensors: Creating portable and disposable sensors for the in situ determination of organic sulfur compounds in near real-time. acs.org

Advanced Chromatographic Methods: Utilizing advanced chromatographic techniques coupled with mass spectrometry, such as proton-transfer-reaction mass spectrometry (PTR-MS), for the online detection of volatile organic sulfur compounds in complex mixtures. repec.org

The data generated from these in situ monitoring techniques will provide a more accurate and dynamic picture of the behavior of this compound in the environment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying 2-n-Undecyltetrahydrothiophene in complex biological matrices?

  • Methodology : Use reversed-phase liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) in positive electrospray ionization (ESI+) mode. Key parameters include:

  • Retention Time (RT) : ~11.62 minutes (observed in lipidomic studies) .
  • Mass-to-Charge Ratio (m/z) : 243.2118 (corresponding to molecular formula C₁₅H₃₀S) .
  • Validation : Compare with synthetic standards and validate using tandem MS (MS/MS) fragmentation patterns.

Q. How can researchers optimize the synthesis of this compound for reproducibility?

  • Experimental Design :

  • Precursor Selection : Start with tetrahydrothiophene and undecyl bromide under nucleophilic substitution conditions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Characterization : Report NMR (¹H/¹³C), IR (C-S stretch at ~600–700 cm⁻¹), and mass spectral data. For novel derivatives, include microanalysis (C, H, S) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Data Analysis Framework :

Contextualize Study Conditions : Compare concentrations, solvent systems, and biological models (e.g., in vitro vs. in vivo).

Metabolomic Interference : Screen for co-eluting metabolites (e.g., heptadecatrienal, m/z 231.2086) that may confound bioactivity assays .

Statistical Validation : Apply multivariate analysis (PCA or PLS-DA) to isolate compound-specific effects from matrix interactions .

Q. What strategies are effective for integrating this compound into multi-omics studies (e.g., lipidomics or metabolomics)?

  • Methodological Integration :

  • Sample Preparation : Use lipid extraction protocols (e.g., Folch method) to enrich for sulfur-containing lipids.
  • Data Annotation : Cross-reference with databases (e.g., PubChem, HMDB) using exact mass (±5 ppm) and isotopic patterns.
  • Pathway Mapping : Link to lipid metabolism pathways (e.g., sphingolipid or cholesteryl ester biosynthesis) via tools like KEGG or MetaCyc .

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

  • Computational Workflow :

Quantum Mechanics (QM) : Calculate partial charges and molecular orbitals using DFT (e.g., B3LYP/6-31G* basis set).

Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., DPPC membranes).

Validation : Compare predicted logP and solubility with experimental HPLC-derived values .

Methodological Best Practices

  • Data Reprodubility : Document all chromatographic conditions (column type, mobile phase pH) and instrument calibration protocols .
  • Ethical Compliance : Follow OSHA and ZDHC MRSL guidelines for handling sulfur-containing compounds, including waste disposal and PPE requirements .
  • Collaborative Frameworks : Share raw spectral data (e.g., via MetaboLights or GNPS) to enable cross-study validation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.